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Compound of Interest

Compound Name: Gne-049

Cat. No.: B15572026 Get Quote

GNE-049 is a highly potent and selective small molecule inhibitor targeting the bromodomains

of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300.[1]

Developed by Genentech, this compound has demonstrated significant anti-tumor activity in

preclinical models of castration-resistant prostate cancer and hematologic malignancies.[2] Its

mechanism of action involves the disruption of protein-protein interactions at the level of

chromatin, leading to the downregulation of key oncogenic signaling pathways.[2]

Selectivity Profile of GNE-049
The selectivity of GNE-049 for the CBP and p300 bromodomains over other bromodomain

families is a key feature of its therapeutic potential. Extensive screening using the

BROMOscan® platform has quantified its binding affinity against a wide panel of human

bromodomains.
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Bromodomain Target IC50 (nM) Selectivity vs. BRD4 (fold)

CBP 1.1 3855

p300 2.3 1843

BRD4 4240 1

BRD2 (BD1) >10000 <0.42

BRD2 (BD2) >10000 <0.42

BRD3 (BD1) >10000 <0.42

BRD3 (BD2) >10000 <0.42

BRDT (BD1) >10000 <0.42

BRDT (BD2) >10000 <0.42

BRD1 >10000 <0.42

BRD7 >10000 <0.42

BRD9 >10000 <0.42

ATAD2 >10000 <0.42

BAZ2A >10000 <0.42

BAZ2B >10000 <0.42

CECR2 >10000 <0.42

CREBBP (N-term) 1.1 3855

EP300 (N-term) 2.3 1843

FALZ >10000 <0.42

GCN5L2 >10000 <0.42

KIAA1240 >10000 <0.42

PBRM1 (BD2) >10000 <0.42

PBRM1 (BD5) >10000 <0.42
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PCAF >10000 <0.42

SMARCA2 >10000 <0.42

SMARCA4 >10000 <0.42

TAF1 (BD1) >10000 <0.42

TAF1 (BD2) >10000 <0.42

TAF1L (BD1) >10000 <0.42

TAF1L (BD2) >10000 <0.42

TIF1a (BD) >10000 <0.42

TRIM24 >10000 <0.42

WDR9 >10000 <0.42

This table summarizes the selectivity of GNE-049 against a panel of human bromodomains as

determined by BROMOscan®. Data is sourced from the supplementary materials of Jin et al.,

2017.

As the data illustrates, GNE-049 exhibits remarkable selectivity for CBP and p300, with IC50

values in the low nanomolar range.[1] In contrast, its affinity for other bromodomains, including

the well-studied BET family (BRD2, BRD3, BRD4), is significantly lower, with IC50 values

greater than 10,000 nM. This high degree of selectivity is crucial for minimizing off-target effects

and enhancing the therapeutic window of the compound.

Experimental Methodologies
The determination of GNE-049's potency and selectivity involved several key biochemical and

cellular assays.

Biochemical Bromodomain Binding Assays (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays were employed

to quantify the binding affinity of GNE-049 to isolated bromodomain proteins.
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TR-FRET Assay Principle for Bromodomain Inhibitor Screening.

Protocol: The binding of biotinylated small-molecule ligands to recombinant His-tagged

bromodomains was assessed. Test compounds that compete with the biotinylated ligand for

bromodomain binding reduce the TR-FRET signal. The assay was performed in a 384-well

plate format. Recombinant His-tagged bromodomain protein, a biotinylated small-molecule
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probe, and the test compound (GNE-049) were incubated together. Subsequently, Europium-

labeled streptavidin (donor) and Allophycocyanin-labeled anti-His antibody (acceptor) were

added. Upon excitation of the donor fluorophore, energy transfer to the acceptor occurs only

when the donor and acceptor are in close proximity (i.e., when the bromodomain is bound to

the biotinylated probe). The resulting FRET signal was measured on a suitable plate reader.

The IC50 values were calculated from the dose-response curves.

Cellular Bromodomain Engagement Assays (BRET)
Bioluminescence Resonance Energy Transfer (BRET) assays were utilized to confirm the

engagement of GNE-049 with its target bromodomains within a cellular context.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b15572026?utm_src=pdf-body
https://www.benchchem.com/product/b15572026?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Constructs

BRET Signal

Inhibition by GNE-049

NanoLuc-Bromodomain
(Donor)

Fluorescent Tracer
(Acceptor) BRET

Energy Transfer

Reduced BRET Signal

Light EmissionSignal

Substrate

Oxidation

GNE-049

Competes with
Tracer

Click to download full resolution via product page

BRET Assay Principle for Cellular Target Engagement.

Protocol: A NanoBRET™ Target Engagement Intracellular Kinase Assay was adapted for

bromodomains. Cells were engineered to express a fusion protein of the target bromodomain

(CBP or p300) and NanoLuc® luciferase. These cells were then treated with a cell-permeable
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fluorescent tracer that binds to the bromodomain, leading to BRET upon addition of the

NanoLuc® substrate. GNE-049 was then added in a dose-response manner, and its ability to

displace the tracer and reduce the BRET signal was measured. This allowed for the

determination of the cellular IC50 value, reflecting the compound's ability to engage its target in

a living cell.

BROMOscan®
The BROMOscan® technology from DiscoveRx is a competition binding assay used for broad

selectivity profiling.
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Workflow of the BROMOscan® Competition Binding Assay.

Protocol: The assay measures the ability of a test compound to compete with an immobilized

ligand for binding to a DNA-tagged bromodomain. A large panel of bromodomains is
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individually tested. In the absence of a competing compound, the bromodomain binds to the

immobilized ligand and is captured on a solid support. The amount of bound bromodomain is

then quantified by qPCR of the attached DNA tag. When a potent inhibitor like GNE-049 is

present, it prevents the bromodomain from binding to the immobilized ligand, resulting in a

lower amount of captured bromodomain and a reduced qPCR signal. The results are reported

as percent of control, which is then used to calculate IC50 values.

Signaling Pathway
GNE-049 exerts its anti-cancer effects by inhibiting the co-activator function of CBP/p300,

which is crucial for the transcriptional activity of the androgen receptor (AR) and other

oncogenic transcription factors like MYC.
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GNE-049 Inhibition of the Androgen Receptor Signaling Pathway.

In castration-resistant prostate cancer, the androgen receptor signaling pathway remains a key

driver of tumor growth.[3] Androgens bind to the AR in the cytoplasm, leading to its dimerization

and translocation to the nucleus.[4] In the nucleus, the AR dimer binds to Androgen Response

Elements (AREs) in the promoter regions of target genes. This binding recruits co-activators,

including CBP and p300.[4] The bromodomains of CBP/p300 recognize acetylated lysine
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residues on histones, facilitating chromatin remodeling and the recruitment of the

transcriptional machinery, ultimately leading to the expression of genes that promote cell

proliferation and survival, such as MYC and Prostate-Specific Antigen (PSA).[2] GNE-049, by

selectively inhibiting the CBP/p300 bromodomains, prevents their co-activator function, thereby

suppressing AR-mediated gene transcription and blocking tumor growth.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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